![molecular formula C18H21O5S . Na B602382 Sodium 17beta-dihydroequilin sulfate CAS No. 16680-49-2](/img/structure/B602382.png)
Sodium 17beta-dihydroequilin sulfate
Overview
Description
Sodium 17beta-dihydroequilin sulfate is a naturally occurring estrogen sex hormone found in horses and is also used as a medication. It is a minor constituent of conjugated estrogens, commonly known by the brand name Premarin . This compound is an estrogen receptor agonist, meaning it binds to and activates estrogen receptors in the body, exerting estrogenic effects .
Mechanism of Action
Sodium 17beta-dihydroequilin sulfate
, also known as UNII-8CC9ET5H86 , is a naturally occurring estrogen sex hormone found in horses and a minor constituent of conjugated estrogens . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in the regulation of various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
This compound acts as an agonist of the estrogen receptors . It binds to these receptors with about 113% and 108% of the relative binding affinity of estradiol for the ERα and ERβ, respectively .
Pharmacokinetics
This compound has about 30% of the relative binding affinity of testosterone for sex hormone-binding globulin (SHBG), relative to 50% for estradiol . The metabolic clearance rate of 17beta-dihydroequilin is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol . These properties can impact the bioavailability of the compound.
Result of Action
The interaction of this compound with its targets leads to various molecular and cellular effects. It shows the highest estrogenic activity and greatest estrogenic potency among equine estrogens . It has disproportionate effects in certain tissues such as the liver and uterus .
Biochemical Analysis
Biochemical Properties
Sodium 17beta-dihydroequilin sulfate is an estrogen, or an agonist of the estrogen receptors (ERs), the ERα and ERβ . In terms of relative binding affinity for the ERs, this compound has about 113% and 108% of that of estradiol for the ERα and ERβ, respectively .
Cellular Effects
This compound has about 83% of the relative potency of CEEs in the vagina and 200% of the relative potency of CEEs in the uterus . It shows the highest estrogenic activity and greatest estrogenic potency among equine estrogens . This compound has disproportionate effects in certain tissues such as the liver and uterus .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with estrogen receptors . Equilin, a major component of conjugated estrogens, is reversibly transformed into this compound in the body, analogously to the transformation of estrone into estradiol .
Temporal Effects in Laboratory Settings
The metabolic clearance rate of this compound is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol . This indicates that this compound is metabolized and cleared from the body at a faster rate than estradiol.
Metabolic Pathways
This compound is involved in the estrogen metabolic pathway . It is converted from equilin in the body, analogously to the conversion of estrone into estradiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 17beta-dihydroequilin sulfate involves the conversion of equilin, another estrogenic compound, into 17beta-dihydroequilin. This transformation is analogous to the conversion of estrone into estradiol . The specific synthetic routes and reaction conditions for this conversion are not widely detailed in public literature, but it generally involves reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is typically part of the broader manufacturing process of conjugated estrogens. This involves the extraction and purification of estrogens from the urine of pregnant mares, followed by chemical modification to produce the desired sulfate esters .
Chemical Reactions Analysis
Types of Reactions
Sodium 17beta-dihydroequilin sulfate undergoes several types of chemical reactions, including:
Oxidation: Conversion to equilin sulfate.
Reduction: Conversion from equilin to 17beta-dihydroequilin.
Substitution: Formation of sulfate esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents for the conversion of equilin to 17beta-dihydroequilin and oxidizing agents for the reverse reaction. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the estrogenic compounds .
Major Products Formed
The major products formed from these reactions include equilin sulfate, 17beta-dihydroequilin sulfate, and other related estrogenic compounds .
Scientific Research Applications
Chemical Applications
Reference Standard in Analytical Chemistry
Sodium 17beta-dihydroequilin sulfate serves as a reference standard in analytical chemistry. It is utilized in the development of chromatographic methods to detect and quantify estrogenic compounds in pharmaceutical formulations and biological samples. For example, liquid chromatography coupled with mass spectrometry (LC-MS) techniques have been optimized to analyze this compound alongside other steroidal estrogens .
Chemical Reactions
The compound undergoes various chemical reactions, including oxidation to form equilin sulfate and reduction to convert equilin into 17beta-dihydroequilin. These transformations are essential for synthesizing other estrogenic compounds used in research and pharmaceutical applications.
Biological Applications
Estrogen Receptor Activation
this compound acts as an agonist for estrogen receptors (ERα and ERβ), which are critical in mediating estrogenic effects in various tissues. Research has shown that it exhibits significant estrogenic activity, particularly in reproductive tissues such as the vagina and uterus, where it demonstrates higher potency compared to other conjugated estrogens .
Selective Estrogen Receptor Modulator (SERM) Activity
Studies indicate that this compound may exhibit SERM-like properties, providing beneficial effects on bone density and cardiovascular health without promoting proliferative responses in breast or endometrial tissues. This characteristic makes it a candidate for further investigation in hormone replacement therapies .
Medical Applications
Hormone Replacement Therapy
This compound is used in hormone replacement therapy (HRT) for postmenopausal women. It alleviates symptoms associated with estrogen deficiency, such as vasomotor symptoms (hot flashes) and atrophic vaginitis. Clinical studies have demonstrated its efficacy in improving quality of life for women undergoing menopause .
Pharmaceutical Formulations
this compound is included in pharmaceutical formulations of conjugated estrogens. These formulations are designed to provide a balanced estrogenic effect while minimizing potential side effects associated with synthetic estrogens .
Industrial Applications
Production of Conjugated Estrogens
In the pharmaceutical industry, this compound is integral to the production of conjugated estrogens. The extraction process typically involves isolating estrogens from mare urine followed by chemical modifications to produce various sulfate esters used in therapeutic applications .
Case Studies
Comparison with Similar Compounds
Similar Compounds
- Equilin sulfate
- Estrone sulfate
- 17alpha-dihydroequilin sulfate
Uniqueness
Sodium 17beta-dihydroequilin sulfate is unique due to its high estrogenic activity and potency compared to other equine estrogens. It has a higher relative binding affinity for estrogen receptors and exhibits greater estrogenic effects in certain tissues . This makes it a crucial component of conjugated estrogens used in hormone replacement therapy .
Biological Activity
Sodium 17beta-dihydroequilin sulfate (17β-EqS) is a synthetic estrogen derived from equine sources, primarily used in hormone replacement therapy (HRT). This compound exhibits significant biological activity, influencing various physiological processes, particularly in the context of estrogenic effects. This article explores its biological activity, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₈H₁₇NaO₅S
- Molecular Weight : 376.44 g/mol
- CAS Number : 352431-51-7
Pharmacokinetics
Research indicates that 17β-EqS is cleared from the body at a rate significantly different from other estrogens. A study involving postmenopausal women showed that the mean clearance rate (MCR) of 17β-EqS was approximately 176 L/day/m², which is twice as fast as equilin sulfate. The pharmacokinetic profile of 17β-EqS includes two distinct phases of elimination: a rapid distribution phase with a half-life of about 5 minutes and a slower elimination phase with a half-life of approximately 147 minutes .
Estrogenic Effects
- Receptor Binding : this compound binds to estrogen receptors (ERα and ERβ), promoting estrogenic activity that influences various target tissues including the uterus, breast, and bone.
- Cell Proliferation : It has been shown to stimulate the proliferation of estrogen-responsive cells in vitro, which is critical for understanding its role in conditions such as breast cancer and endometrial hyperplasia.
Anti-inflammatory Properties
Recent studies have demonstrated that sodium 17β-EqS exhibits anti-inflammatory effects:
Study on Hormone Replacement Therapy
A clinical trial investigated the effects of conjugated estrogens containing sodium 17β-dihydroequilin sulfate on menopausal symptoms. Results indicated significant improvements in vasomotor symptoms and overall quality of life among participants receiving HRT compared to placebo groups .
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of estrogens, including sodium 17β-EqS. Animal studies suggest that estrogens can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This opens avenues for exploring sodium 17β-EqS as a potential therapeutic agent in neuroprotection.
Data Table: Comparison of Estrogenic Compounds
Compound | MCR (L/day/m²) | Half-Life (min) | Primary Effects |
---|---|---|---|
This compound | 176 | Fast: 5; Slow: 147 | Estrogenic activity, anti-inflammatory |
Equilin Sulfate | 352 | Fast: 5.5; Slow: 45 | Estrogenic activity |
Estradiol | Variable | Variable | Broad estrogenic effects |
Properties
IUPAC Name |
sodium;[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNZYFVJFYZML-UHFFLUDVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@@H]2O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16680-49-2 | |
Record name | Sodium 17beta-dihydroequilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 17.BETA.-DIHYDROEQUILIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC9ET5H86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.